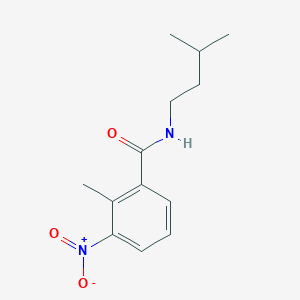
4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone acts as a selective agonist for the α7 nAChR, which is found primarily in the central nervous system. Activation of this receptor has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. This compound has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of depression, and improve cognitive function and reduce symptoms in models of schizophrenia. It has also been shown to have neuroprotective effects, promoting the survival of neurons in the brain.
実験室実験の利点と制限
One advantage of 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone is its selectivity for the α7 nAChR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it may have limited efficacy in certain conditions, such as advanced stages of Alzheimer's disease.
将来の方向性
Future research on 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. It could also investigate the mechanisms underlying its effects on cognitive function and inflammation, and explore potential combination therapies with other drugs. Additionally, further studies could investigate the safety and tolerability of this compound in humans, as well as its pharmacokinetic properties.
合成法
The synthesis of 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone involves the reaction of 4-bromo-2-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst to form 4-bromo-2-phenylpyridine. This intermediate is then reacted with piperazine in the presence of potassium carbonate to form this compound.
科学的研究の応用
4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have anti-inflammatory effects in models of depression. It has also been shown to have potential as a treatment for schizophrenia, as it can improve cognitive function and reduce symptoms such as hallucinations and delusions.
特性
IUPAC Name |
4-bromo-2-phenyl-5-piperazin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBQCQAGGNUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)
![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
